molecular formula C7H17ClN2O2S B6608119 N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride CAS No. 2839156-80-6

N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride

Cat. No.: B6608119
CAS No.: 2839156-80-6
M. Wt: 228.74 g/mol
InChI Key: BWIPUUHRFCVBOQ-UHFFFAOYSA-N
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Description

The molecular formula of this compound is C7H17ClN2O2S, and it has a molecular weight of 228.74 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride typically involves the reaction of 1-aminocyclopropylmethanol with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: For industrial production, the process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes and pathways, ultimately resulting in the desired biological outcome. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride can be compared with other similar compounds, such as:

    1-Aminocyclopropane-1-carboxylic acid: This compound is a disubstituted cyclic amino acid with a cyclopropane ring fused to the amino acid’s alpha carbon.

    N-[(1-aminocyclopropyl)methyl]methanesulfonamide: Similar in structure but with a different sulfonamide group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-5-7(8)3-4-7;/h6,9H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIPUUHRFCVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1(CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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